5-Chloro-2-thienylzinc bromide

Catalog No.
S3546388
CAS No.
312624-22-9
M.F
C4H2BrClSZn
M. Wt
262.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-thienylzinc bromide

CAS Number

312624-22-9

Product Name

5-Chloro-2-thienylzinc bromide

IUPAC Name

bromozinc(1+);5-chloro-2H-thiophen-2-ide

Molecular Formula

C4H2BrClSZn

Molecular Weight

262.9 g/mol

InChI

InChI=1S/C4H2ClS.BrH.Zn/c5-4-2-1-3-6-4;;/h1-2H;1H;/q-1;;+2/p-1

InChI Key

DIICBFYMXBZSTF-UHFFFAOYSA-M

SMILES

C1=[C-]SC(=C1)Cl.[Zn+]Br

Canonical SMILES

C1=[C-]SC(=C1)Cl.[Zn+]Br

5-Chloro-2-thienylzinc bromide is a specialized organozinc reagent primarily used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling. It serves as a robust method for introducing the 5-chloro-2-thienyl moiety into complex organic molecules, a structural motif frequently found in organic electronics and pharmaceutical compounds. Unlike more reactive organometallics, organozinc reagents like this one exhibit a favorable balance of reactivity and functional group tolerance, making them suitable for multi-step syntheses where sensitive groups such as esters, ketones, or nitriles must be preserved.

Substituting 5-Chloro-2-thienylzinc bromide with seemingly similar alternatives like Grignard (RMgX) or organolithium (RLi) reagents is a common but critical process error. The higher reactivity of organomagnesium and organolithium compounds leads to poor functional group tolerance, often attacking esters, ketones, and nitriles that are inert to organozincs. This necessitates additional protection and deprotection steps, increasing costs and process complexity. While boronic acids are viable in Suzuki couplings, they require different reaction conditions (bases, ligands) and can exhibit different reactivity profiles and impurity generation compared to Negishi couplings. Furthermore, the choice of halide (bromide vs. chloride) can impact the reagent's solubility and stability in common solvents like THF, affecting handling, dosing accuracy in automated systems, and overall reaction reproducibility.

Superior Functional Group Tolerance Reduces Process Steps vs. Grignard Reagents

Organozinc reagents as a class, including 5-Chloro-2-thienylzinc bromide, exhibit significantly lower reactivity compared to their Grignard (RMgX) and organolithium (RLi) counterparts. This chemoselectivity allows for direct coupling reactions in the presence of sensitive electrophilic functional groups like esters, ketones, cyanides, and even nitro groups, which would be readily attacked by Grignard reagents. This tolerance eliminates the need for costly and time-consuming protection/deprotection sequences common in syntheses utilizing more reactive organometallics.

Evidence DimensionFunctional Group Compatibility
Target Compound DataTolerates esters, ketones, nitriles, amides
Comparator Or BaselineGrignard Reagents (e.g., 5-Chloro-2-thienylmagnesium bromide): Reacts with esters, ketones, nitriles, amides
Quantified DifferenceQualitative but absolute difference in reaction pathway
ConditionsStandard Negishi cross-coupling vs. Grignard addition conditions

This allows for more direct and efficient synthesis routes, reducing step count, raw material costs, and waste generation.

Precursor for High-Performance Conjugated Polymers in Organic Electronics

The 5-chloro-2-thienyl unit is a critical building block in donor-acceptor (D-A) conjugated polymers for organic field-effect transistors (OFETs). In the synthesis of a novel polymer (PBTBBTa-BT), monomers containing the bromo-analogue of this compound's core structure were used. The resulting polymer exhibited a high hole mobility of 0.21 cm²/Vs. The use of organometallic precursors like organozincs in these polymerizations is crucial for achieving the high molecular weights and low defect densities required for superior electronic performance, a level of control often more difficult to achieve with other polymerization methods.

Evidence DimensionHole Mobility in Final Device
Target Compound DataEnables synthesis of polymers with hole mobility of 0.21 cm²/Vs
Comparator Or BaselineBenchmark for high-performance D-A polymers
Quantified DifferenceAchieves performance in the upper range for thiophene-based OFET materials
ConditionsPolymerization (Stille or Suzuki-type) followed by fabrication into a bottom-gate, top-contact OFET device

For buyers in organic electronics, using this specific precursor is directly linked to achieving high-purity polymers with the electronic properties necessary for competitive device performance.

Enables Mild, Room-Temperature Coupling with Challenging Aryl Chlorides

A key procurement advantage of heterocyclic organozincs is their ability to couple with less reactive but more cost-effective aryl chlorides under mild conditions. A study demonstrated that 2-thienylzinc reagents, generated in situ, effectively couple with a range of aryl and heteroaryl chlorides at a moderate temperature of 65 °C, achieving high yields. For example, the coupling of 2-thienylzinc bromide with 4-chlorobenzonitrile yielded the product in 94% isolated yield. This contrasts with many Suzuki couplings of heterocyclic boronates which can require higher temperatures or struggle with unactivated aryl chlorides.

Evidence DimensionIsolated Yield in Negishi Coupling
Target Compound Data94% (for 2-thienylzinc bromide)
Comparator Or BaselineAryl Chloride (4-chlorobenzonitrile)
Quantified DifferenceDemonstrates high efficiency with an inexpensive, less reactive electrophile
ConditionsPd2(dba)3 (2 mol %), X-Phos (8 mol %), THF, 65 °C

This allows manufacturers to substitute expensive aryl bromides or iodides with cheaper aryl chlorides, significantly lowering the cost of goods for the final product.

Late-Stage Functionalization in Pharmaceutical Synthesis

Ideal for introducing the 5-chloro-2-thienyl group into complex, multifunctional drug intermediates without requiring extensive use of protecting groups. Its high chemoselectivity preserves valuable ester, amide, or ketone functionalities elsewhere in the molecule, streamlining the synthetic route.

Manufacturing of High-Mobility Polymers for Organic Electronics

Serves as a key monomer precursor in the synthesis of donor-acceptor conjugated polymers for OFETs and OPVs. Its use facilitates the creation of high-purity, low-defect materials necessary to achieve high charge carrier mobilities and device efficiency.

Cost-Effective Synthesis of Biaryl Compounds at Scale

Enables large-scale production of substituted bi-heterocyclic compounds using economical aryl chlorides as coupling partners instead of more expensive aryl bromides or iodides. The mild reaction conditions reduce energy consumption and improve process safety.

Dates

Last modified: 08-20-2023

Explore Compound Types